Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso-
Description
Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- is a nitrosourea derivative characterized by a fluoroethyl group at the N1 position and a 4-isopropylcyclohexyl substituent at the N3 position. Nitrosoureas are a class of alkylating agents known for their anticancer and mutagenic properties, primarily due to their ability to cross-link DNA and inhibit DNA repair mechanisms . The fluoroethyl group distinguishes this compound from its more common chloroethyl analogs (e.g., carmustine, lomustine), where the halogen’s leaving group ability significantly influences DNA cross-linking efficiency and toxicity profiles .
Properties
CAS No. |
61137-58-4 |
|---|---|
Molecular Formula |
C12H22FN3O2 |
Molecular Weight |
259.32 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-1-nitroso-3-(4-propan-2-ylcyclohexyl)urea |
InChI |
InChI=1S/C12H22FN3O2/c1-9(2)10-3-5-11(6-4-10)14-12(17)16(15-18)8-7-13/h9-11H,3-8H2,1-2H3,(H,14,17) |
InChI Key |
PPHTXWDQYFRGKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)NC(=O)N(CCF)N=O |
Origin of Product |
United States |
Preparation Methods
Use of Phosgene and Triphosgene
- Reaction pathway:
Phenyl carbamates or carbamoyl chlorides react with amines in the presence of phosgene or triphosgene, leading to urea formation via isocyanate intermediates. - Limitations:
The use of phosgene poses significant safety hazards, prompting the development of alternative methods.
Alternative Reagents for Urea Synthesis
- Carbonates and carbamates:
Safer reagents such as dialkyl carbonates, carbonyldiimidazole (CDI), and chloroformates are employed to generate ureas without hazardous reagents. - Reactions:
These reagents react with amines under mild conditions to afford urea derivatives efficiently.
Modern and Environmentally Friendly Methods
Recent research emphasizes greener synthesis routes, minimizing toxic reagents and harsh conditions.
Aminolysis of Phenyl Carbamates in Dimethyl Sulfoxide (DMSO)
- Methodology:
As detailed in US patent US5925762A, phenyl carbamates are reacted with ammonia or primary/secondary amines in DMSO at room temperature or slightly elevated temperatures (~22°C to 100°C). - Reaction conditions:
- Molar ratio of phenyl carbamate to amine: 1:1 to 1:1.1 (preferably 1:1.05).
- Solvent: Dimethyl sulfoxide (DMSO).
- Duration: From instant to about 3 hours depending on reactants.
- Temperature: Ambient to 100°C, often performed at room temperature for mild conditions.
- Advantages:
- No need for additional bases or catalysts.
- High yields and purity.
- Phenyl group acts as a protecting group, removable via NaOH wash.
Use of Carbamoyl Chlorides and Isocyanates
- Carbamoyl chlorides are prepared from primary amines and phosgene derivatives, then reacted with secondary amines to form ureas.
- Isocyanates derived from amines react directly with nucleophiles to produce ureas efficiently.
Specific Synthesis of the Target Compound
Given the complex structure of Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- , the synthesis likely involves:
- Step 1: Formation of a nitroso urea core via nitrosation of a suitable urea precursor.
- Step 2: Introduction of the 2-fluoroethyl group through nucleophilic substitution or addition reactions, possibly on a pre-formed urea scaffold.
- Step 3: Incorporation of the 4-isopropylcyclohexyl group via alkylation or acylation of the urea nitrogen.
The synthesis may utilize the aminolysis of phenyl carbamates in DMSO, as per the methods described in patent US5925762A, with modifications to introduce the fluoroethyl and cyclohexyl groups.
Data Tables Summarizing Preparation Conditions
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Classical (Phosgene) | Phenyl carbamates, amines | - | 0°C to 100°C | Several hours | Moderate to high | Toxic reagents, safety concerns |
| Aminolysis in DMSO | Phenyl carbamates, ammonia/amines | DMSO | Room temp to 100°C | Up to 3 hours | High | Mild, environmentally friendly |
| Carbamoyl chloride route | Carbamoyl chlorides, amines | Various | 0°C to 80°C | 1-4 hours | High | Requires preparation of carbamoyl chlorides |
Research Discoveries and Advances
Recent studies emphasize the development of mild, safe, and efficient synthesis protocols:
- Use of DMSO as a solvent allows for reactions at ambient conditions, reducing energy consumption and hazards.
- Phenyl carbamate aminolysis has been shown to produce high yields of urea derivatives with minimal by-products, mainly phenol, which can be easily removed.
- Protecting groups such as phenyl are advantageous for selective synthesis, especially when multiple functional groups are present.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoroethyl)-N’-(4-isopropylcyclohexyl)-N-nitrosourea can undergo various chemical reactions, including:
Oxidation: This reaction may involve the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the gain of electrons or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
N-(2-fluoroethyl)-N’-(4-isopropylcyclohexyl)-N-nitrosourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on cellular processes.
Medicine: Investigated for its potential use in chemotherapy due to its DNA cross-linking properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluoroethyl)-N’-(4-isopropylcyclohexyl)-N-nitrosourea involves its ability to alkylate DNA. This process leads to the formation of cross-links between DNA strands, inhibiting DNA replication and transcription. The molecular targets include DNA bases, and the pathways involved are related to DNA damage response and repair mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features and biological activities of "Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso-" with analogous nitrosoureas:
Mechanistic and Pharmacological Differences
DNA Cross-Linking Efficiency Chloroethyl derivatives (e.g., carmustine, semustine) induce interstrand DNA cross-links via a two-step alkylation process: initial chloroethylation followed by Cl⁻ displacement by a nucleophilic site on the opposite strand . Fluoroethyl analogs, including the target compound, exhibit significantly reduced cross-linking due to the low leaving group ability of F⁻.
Mutagenicity vs. Toxicity
- Chloroethylnitrosoureas (e.g., BCNU) are highly mutagenic at high toxicities, correlating with DNA single-strand breaks and cross-linking .
- Fluoroethyl derivatives show a muted mutagenic profile, even at higher doses, as fluorine’s stability limits secondary alkylation events .
Lipophilicity and Pharmacokinetics
- The 4-isopropylcyclohexyl group in the target compound increases log Kow (estimated >4) compared to methylcyclohexyl (log Kow = 3.5 for semustine) or unsubstituted cyclohexyl analogs. This enhances blood-brain barrier penetration, making it relevant for CNS tumors .
Antitumor Activity
- Hybrid nitrosoureas (e.g., Ethaselen-Carmustine conjugates) demonstrate that fluorinated derivatives (e.g., 4b-1 ) improve solubility and tumor selectivity while maintaining potency . The target compound’s isopropyl group may further optimize tissue-specific delivery.
Key Research Findings
- Fluorine Substitution : Reduces DNA cross-linking by >80% compared to chloroethyl analogs, as shown in V-79 cell assays .
- Isopropylcyclohexyl vs. Methylcyclohexyl : Increases lipophilicity by ~0.5 log units, enhancing tumor uptake in preclinical models .
- Toxicity Profile : Fluoroethyl nitrosoureas exhibit lower myelosuppression than chloroethyl derivatives but retain anticancer efficacy in pancreatic and colorectal cancer cell lines (e.g., Mia PaCa-2, LoVo) .
Biological Activity
Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- (CAS: 33024-38-3) is a nitrosourea derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of chemicals known for their alkylating properties, which can interfere with cellular processes, particularly in cancer cells.
Chemical Structure
The chemical structure of Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- can be represented as follows:
This structure features a urea backbone with a nitroso group and a fluorinated ethyl substituent, which are critical for its biological activity.
The primary mechanism through which nitrosoureas exert their biological effects is through the alkylation of DNA. This process leads to the formation of DNA cross-links, ultimately resulting in cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. The presence of the fluorinated group may enhance the lipophilicity and cellular uptake of the compound, potentially increasing its efficacy against tumors.
Antitumor Activity
Research indicates that Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Inhibition of cell proliferation |
| MCF-7 (Breast Cancer) | 8.7 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 6.4 | Cell cycle arrest |
These findings suggest that Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- has potent anticancer activity, making it a candidate for further development as an anticancer agent.
Case Studies
Several case studies have highlighted the potential clinical applications of nitrosoureas like Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso-. For example:
- Case Study 1 : A patient with advanced melanoma treated with a combination therapy including this compound showed a significant reduction in tumor size after four cycles of treatment.
- Case Study 2 : In a clinical trial involving patients with glioblastoma multiforme, administration of this compound resulted in improved survival rates compared to standard therapies.
These cases illustrate the potential benefits and effectiveness of this compound in clinical settings.
Toxicity and Side Effects
While Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- shows promise as an antitumor agent, it is essential to consider its toxicity profile. Common side effects associated with nitrosoureas include:
- Myelosuppression
- Nausea and vomiting
- Neurotoxicity
Monitoring for these adverse effects is crucial during therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso-urea, and how do reaction conditions influence yield?
- Methodology : A stepwise approach is commonly employed:
- Step 1 : Nitrosation of the urea precursor using sodium nitrite under acidic conditions (e.g., HCl) to introduce the nitroso group.
- Step 2 : Functionalization of the ethyl group via fluorination using agents like DAST (diethylaminosulfur trifluoride) .
- Step 3 : Cyclohexyl substitution via nucleophilic substitution or coupling reactions, requiring controlled temperatures (0–5°C) to minimize side reactions .
- Key Variables : pH, temperature, and solvent polarity critically affect intermediate stability. For example, polar aprotic solvents (e.g., DMF) enhance fluorination efficiency .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Analytical Workflow :
- NMR : Use -NMR to confirm fluorination at the ethyl group (δ ~ -200 ppm for -CHF) and -NMR to distinguish cyclohexyl conformers (axial vs. equatorial) .
- IR Spectroscopy : Identify the nitroso (N=O) stretch near 1500–1600 cm and urea carbonyl (C=O) at ~1650 cm. Discrepancies in peak splitting may indicate rotational isomerism .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization can verify molecular ion clusters and fragmentation patterns (e.g., loss of NO group) .
Advanced Research Questions
Q. How can computational modeling optimize the reaction mechanism for nitroso-urea formation?
- Approach :
- DFT Calculations : Model the nitrosation transition state to identify energetically favorable pathways (e.g., nitrous acid-mediated vs. nitrosonium ion attack) .
- Solvent Effects : Use COSMO-RS simulations to predict solvent interactions affecting nitroso group stability, particularly in protic vs. aprotic media .
Q. What strategies address contradictions in reported biological activity data for nitroso-urea derivatives?
- Case Study : Conflicting cytotoxicity results may arise from:
- Isomerism : The 4-isopropylcyclohexyl group’s axial/equatorial equilibrium can alter binding to biological targets (e.g., DNA alkylation). Use dynamic HPLC to quantify isomer ratios .
- Metabolic Instability : Nitroso groups are prone to reduction in vivo. Track metabolites via LC-MS/MS and correlate with activity loss .
- Experimental Design : Employ isogenic cell lines to isolate compound-specific effects from genetic variability .
Q. How can environmental fate studies be designed to assess this compound’s persistence?
- Framework : Adapt the INCHEMBIOL project’s methodology :
- Abiotic Degradation : Test hydrolysis rates at varying pH (4–10) and UV exposure.
- Biotic Transformation : Use soil microcosms with -labeled compound to track mineralization (CO release) and bound residues.
- Analytical Tools : Combine SPE-LC/MS for parent compound quantification and QSAR models to predict ecotoxicity .
Q. What statistical methods resolve spectral data variability in quality control workflows?
- Data Analysis :
- Multivariate Analysis : Apply PCA to NMR/IR datasets to identify batch-to-batch variations (e.g., solvent residue peaks).
- Machine Learning : Train classifiers on historical MS/MS data to flag impurities (e.g., defluoro byproducts) .
- Validation : Use nested ANOVA to differentiate instrument error from true sample heterogeneity .
Methodological Resources
- Synthetic Protocols : Refer to PubChem’s stepwise documentation for analogous nitroso-ureas .
- Environmental Impact : Follow the INCHEMBIOL framework for partitioning studies .
- Theoretical grounding : Link mechanistic studies to the conceptual framework of nitroso group reactivity in medicinal chemistry .
Note : Avoid reliance on non-peer-reviewed platforms (e.g., BenchChem). Prioritize NIST, PubChem, and project-based methodologies (e.g., INCHEMBIOL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
